hCA IX Inhibitory Potency: Nanomolar Activity Versus Coumarin and 7-Methoxycoumarin Baselines
6-(Hydroxymethyl)-2H-chromen-2-one (Compound 21) inhibits the tumor-associated isoform hCA IX with a Kᵢ of 0.093 µM, whereas the unsubstituted coumarin (Compound 2) and 7-methoxycoumarin (Compound 5) show no meaningful inhibition of this isoform (Kᵢ >500 µM for both). This represents a >5,000-fold improvement in hCA IX affinity conferred solely by the 6-hydroxymethyl substituent [1]. The data were generated in the same study using an identical stopped-flow CO₂ hydration assay with 6 h enzyme–inhibitor pre-incubation, permitting direct head-to-head comparison [1].
| Evidence Dimension | Inhibition constant (Kᵢ) against human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Kᵢ = 0.093 µM (93 nM) |
| Comparator Or Baseline | Coumarin (Compound 2): Kᵢ >500 µM; 7-Methoxycoumarin (Compound 5): Kᵢ >500 µM |
| Quantified Difference | >5,376-fold lower Kᵢ versus either comparator |
| Conditions | Stopped-flow CO₂ hydration assay; 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, 22°C; 6 h enzyme–inhibitor pre-incubation; human CA IX catalytic domain [1] |
Why This Matters
Researchers seeking a coumarin scaffold with intrinsic nanomolar hCA IX affinity—without the need for additional synthetic elaboration—can select 6-(hydroxymethyl)-2H-chromen-2-one as a validated starting point, whereas simple coumarin or 7-alkoxy derivatives are unsuitable for this target.
- [1] Maresca A, Temperini C, Pochet L, Masereel B, Scozzafava A, Supuran CT. Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. J Med Chem. 2010;53(1):335-344 (Table 1, Compounds 2, 5, 21). View Source
